molecular formula C16H15Cl2NO3S B2355946 N-(3,5-dichlorophenyl)-3-tosylpropanamide CAS No. 895450-45-0

N-(3,5-dichlorophenyl)-3-tosylpropanamide

Cat. No.: B2355946
CAS No.: 895450-45-0
M. Wt: 372.26
InChI Key: JRCRNDFNQOXSSS-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-3-tosylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 3,5-dichlorophenyl group and a tosyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-3-tosylpropanamide typically involves the reaction of 3,5-dichloroaniline with tosyl chloride to form the corresponding tosylated intermediate. This intermediate is then reacted with a suitable propanamide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the reactions are typically carried out at temperatures ranging from 0°C to 60°C .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-3-tosylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted amides or sulfonamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-(3,5-dichlorophenyl)-3-tosylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dichlorophenyl)-3-tosylpropanamide is unique due to its combination of the 3,5-dichlorophenyl group and the tosyl group, which imparts specific chemical and biological properties.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-3-(4-methylphenyl)sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3S/c1-11-2-4-15(5-3-11)23(21,22)7-6-16(20)19-14-9-12(17)8-13(18)10-14/h2-5,8-10H,6-7H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCRNDFNQOXSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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